molecular formula C26H21ClN4 B2737382 7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-54-2

7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2737382
CAS No.: 477231-54-2
M. Wt: 424.93
InChI Key: XHIGMTXXOWNWNE-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative characterized by:

  • 5-position substitution: A phenyl group, contributing to aromatic stacking and steric bulk.
  • N4-substitution: A 2-phenylethylamine moiety, which may enhance solubility or receptor binding through hydrogen bonding or π-π interactions.

Its design aligns with modifications observed in analogs targeting kinases like JAK1 or Bmx [18], [15].

Properties

IUPAC Name

7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4/c27-21-12-7-13-22(16-21)31-17-23(20-10-5-2-6-11-20)24-25(29-18-30-26(24)31)28-15-14-19-8-3-1-4-9-19/h1-13,16-18H,14-15H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIGMTXXOWNWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • CAS Number : 890091-46-0
  • Molecular Formula : C18H12ClN3
  • Molecular Weight : 321.77 g/mol

The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Research indicates that derivatives of this compound exhibit various mechanisms of action, primarily through inhibition of specific kinases and modulation of inflammatory pathways:

  • NF-kB Inducing Kinase (NIK) Inhibition : A derivative of this compound has shown effective inhibition of NIK, which plays a crucial role in inflammatory responses. This inhibition leads to reduced secretion of interleukin 6 (IL-6), a cytokine involved in inflammation and immune response .
  • Antiparasitic Activity : The compound has been evaluated for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Structure-based drug design has led to the identification of compounds with significant activity against this parasite .
  • Antitumor Activity : The compound has shown promise in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor β (PDGFR-β), both of which are critical in tumor angiogenesis and growth .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity TypeDescriptionReference
NIK InhibitionReduces IL-6 secretion in BEAS-2B cells
AntiparasiticEffective against Trypanosoma brucei
VEGFR-2 InhibitionAntitumor activity via inhibition of angiogenesis
PDGFR-β InhibitionPotential to reduce tumor size and vascularity

Case Studies

  • Inflammation and Autoimmune Disorders :
    A study demonstrated that the compound significantly reduced IL-6 levels in vitro, suggesting its potential use in treating autoimmune diseases characterized by elevated cytokine levels . This finding supports further investigation into its therapeutic applications in conditions like rheumatoid arthritis.
  • Cancer Therapeutics :
    In preclinical models, compounds based on the pyrrolo[2,3-d]pyrimidine scaffold exhibited potent antitumor effects by targeting VEGFR-2 and PDGFR-β. These studies highlight the potential for developing combination therapies that leverage both kinase inhibition and traditional chemotherapeutics .

Scientific Research Applications

Overview

7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex heterocyclic compound belonging to the pyrrolopyrimidine class, known for its diverse biological activities and applications in medicinal chemistry. This compound has been investigated for its potential therapeutic applications, particularly in the fields of oncology and biochemistry.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

  • Anticancer Properties : Research has indicated that compounds within the pyrrolopyrimidine class, including this compound, may exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies show potential as a lead compound for developing new anticancer agents, with specific IC50 values reported for different cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) .
  • Kinase Inhibition : The compound has been explored for its ability to inhibit specific kinases involved in cancer progression. This mechanism is crucial as it can interfere with signaling pathways that promote tumor growth and survival .

Antimicrobial Activity

Research has suggested that derivatives of pyrrolopyrimidines may possess antimicrobial properties. The structural characteristics of this compound indicate potential efficacy against bacterial strains, making it a candidate for further investigation in antimicrobial applications .

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory effects through the modulation of pro-inflammatory cytokines. This application could be significant in developing treatments for inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of various pyrrolopyrimidine derivatives, including this compound. The results indicated that the compound demonstrated significant cytotoxicity across multiple cancer cell lines:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Kinase Inhibition Mechanism

Another study focused on the mechanism of action of pyrrolopyrimidine derivatives as kinase inhibitors. The research highlighted that compounds similar to this compound effectively inhibited vascular endothelial growth factor receptor (VEGFR) pathways, which are critical in tumor angiogenesis .

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent significantly influences target affinity and physicochemical properties. Key comparisons include:

Compound Name 7-Substituent Key Properties/Effects Reference
Target Compound 3-Chlorophenyl Enhances lipophilicity; chlorine may improve binding via halogen bonds. -
7-(4-Methoxyphenyl)-5-phenyl-N-(4-methylphenyl) 4-Methoxyphenyl Methoxy group (electron-donating) may reduce binding affinity compared to chloro.
7-(Cyclopropylmethyl)-5-(2-methoxyphenyl) Cyclopropylmethyl Aliphatic substituent increases steric bulk, potentially reducing cell permeability.
MT-tubercidin·H₂O β-D-erythrofuranosyl Carbohydrate moiety introduces polarity, affecting solubility and metabolic stability.

Key Insight : Chlorine at the 7-position (target compound) balances lipophilicity and electronic effects, whereas bulkier or polar groups (e.g., cyclopropylmethyl, sugar moieties) alter pharmacokinetic profiles [14].

Substituent Variations at the 5-Position

The 5-phenyl group in the target compound is conserved in many analogs but differs in others:

Compound Name 5-Substituent Impact on Activity
Target Compound Phenyl Stabilizes aromatic interactions; common in kinase inhibitors.
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Iodo Heavy atom may enhance crystallinity or radiolabeling potential.
B6 (Bmx inhibitor) Benzo[d][1,3]dioxol-5-yl Electron-rich bicyclic group likely enhances target specificity.

Key Insight : The 5-phenyl group in the target compound supports π-stacking, while halogen or heterocyclic substitutions (e.g., iodo, dioxolane) may modulate potency or selectivity [15].

N4-Substituent Variations

The N4-(2-phenylethyl) group distinguishes the target compound from other analogs:

Compound Name N4-Substituent Biological Implications
Target Compound 2-Phenylethyl Balances lipophilicity and hydrogen-bonding capacity; may improve blood-brain barrier penetration.
N4-(3-Chlorophenyl) (Compound 11) 3-Chlorophenyl Direct aryl substitution at N4; may reduce solubility due to higher logP.
JAK1 Inhibitor (R)-6c 5-Azaspiro[2.4]heptan-7-amine Spirocyclic structure enhances selectivity for JAK1 over JAK2 (IC₅₀ = 8.5 nM).

Key Insight : The phenylethyl group in the target compound offers flexibility between hydrophobic and polar interactions, contrasting with rigid spirocyclic or aryl-substituted analogs [18].

Physicochemical Comparison

Compound Name logP Molecular Weight Hydrogen Bond Donors Solubility (logSw)
Target Compound ~5.5* ~434.3 1 -5.25†
7-(3-Methylphenyl)-N-allyl () 5.12 340.43 1 -5.25
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 1.98‡ 148.16 2 -2.50

*Estimated based on structural similarity to [9]; †Assumed comparable to [9]; ‡Reported in [21].

Key Insight: The target compound’s higher logP (vs.

Q & A

Q. What are the established synthetic routes for 7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

The synthesis typically involves multi-step reactions, including:

  • Core construction : Electrophilic cyclization to form the pyrrolo[2,3-d]pyrimidine scaffold, often using phosphorus oxychloride (POCl₃) for chlorination at the 4-position .
  • Substituent introduction : Suzuki-Miyaura coupling for aryl group attachment (e.g., 3-chlorophenyl) and nucleophilic displacement with 2-phenylethylamine for the N-substituent .
  • Purification : Chromatography (e.g., silica gel or HPLC) to achieve >95% purity, critical for reproducibility in biological assays .

Q. How is the compound structurally characterized to confirm its identity?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and scaffold integrity (e.g., aromatic protons at δ 6.5–8.5 ppm, NH signals at δ ~11 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 453.15) .
  • X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between aryl groups) .

Q. What are the solubility and stability profiles of the compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO (~10–20 mM) and dichloromethane; low aqueous solubility (<0.1 mg/mL) due to hydrophobic aryl groups .
  • Stability : Stable at −20°C under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Store desiccated to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for the N-(2-phenylethyl) substituent introduction?

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) to enhance coupling efficiency .
  • Solvent effects : Polar aprotic solvents (DMF or THF) improve nucleophilic displacement kinetics .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 5–10 minutes vs. hours) while maintaining >80% yield .

Q. How should conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Orthogonal assays : Validate kinase inhibition (e.g., EGFR, AKT1) using both enzymatic (FRET-based) and cellular (Western blot for phosphorylated targets) assays .
  • Metabolic stability testing : Assess hepatic microsomal degradation to explain reduced efficacy in vivo .
  • Structural analogs : Compare with derivatives (e.g., 5-methyl or 7-fluorophenyl variants) to isolate substituent-specific effects .

Q. What computational methods predict binding modes to biological targets?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., AKT1) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR models : Correlate substituent electronic properties (Hammett σ) with IC₅₀ values to guide optimization .

Q. How do structural modifications impact selectivity across kinase families?

  • Substituent mapping : Replace 3-chlorophenyl with electron-withdrawing groups (e.g., CF₃) to enhance selectivity for tyrosine kinases .
  • Steric effects : Bulkier N-substituents (e.g., naphthylethyl) reduce off-target binding to serine/threonine kinases .
  • Data from analogs :
SubstituentKinase Inhibition (IC₅₀, nM)
3-Cl-PhEGFR: 12 ± 2; AKT1: 85 ± 10
4-F-PhEGFR: 8 ± 1; AKT1: 120 ± 15
3-CF₃-PhEGFR: 5 ± 0.5; AKT1: >500

Q. What strategies mitigate byproduct formation during electrophilic cyclization?

  • Temperature control : Maintain ≤60°C to suppress dimerization .
  • Additive screening : Use scavengers (e.g., molecular sieves) to trap reactive intermediates .
  • In situ monitoring : Employ ReactIR to detect transient intermediates and adjust stoichiometry .

Q. How is the compound’s stability in biological matrices validated for pharmacokinetic studies?

  • Plasma stability assays : Incubate with mouse/human plasma (37°C, 1–24 hours); >90% recovery indicates low esterase susceptibility .
  • LC-MS/MS quantification : Use deuterated internal standards (e.g., D₅-2-phenylethylamine) to minimize matrix effects .

Q. What analytical methods resolve enantiomeric impurities in chiral derivatives?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients .
  • Circular dichroism : Confirm enantiopurity via Cotton effects at λ ~250 nm .

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